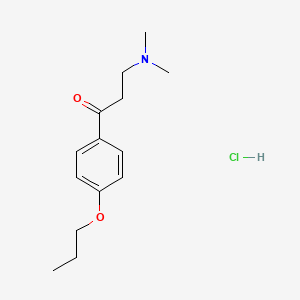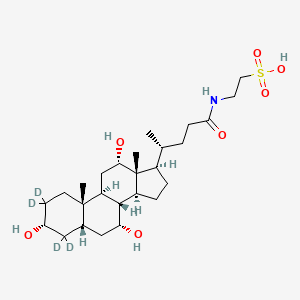
Acide taurocholique-d4
Vue d'ensemble
Description
Taurocholic Acid-d4 is a complex organic compound with a unique structure. It is characterized by the presence of multiple hydroxyl groups, a sulfonic acid group, and a tetradeuterio substitution, which makes it a subject of interest in various scientific fields.
Applications De Recherche Scientifique
Taurocholic Acid-d4 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions. In biology, it serves as a probe for investigating cellular processes. In medicine, it is explored for its potential therapeutic effects. In industry, it is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
Target of Action
Taurocholic Acid-d4, also known as 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid, primarily targets the Bile salt-activated lipase , Bile acid receptor , and Gastrotropin . These targets play a crucial role in the digestion and absorption of dietary fats.
Mode of Action
Taurocholic Acid-d4 acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with its targets, facilitating the emulsification of fats, which is a critical step in the digestion and absorption of dietary fats .
Biochemical Pathways
Taurocholic Acid-d4 is involved in the bile acid biosynthesis metabolic pathway . It is a taurine-conjugated form of cholic acid, a primary bile acid. The biosynthesis of Taurocholic Acid-d4 is significantly increased in certain conditions, such as liver cirrhosis .
Pharmacokinetics
It is known that taurocholic acid-d4 is absorbed and plays a role in the solubilization of fats for absorption .
Result of Action
The interaction of Taurocholic Acid-d4 with its targets results in the emulsification of fats, facilitating their digestion and absorption . In certain conditions, such as liver cirrhosis, Taurocholic Acid-d4 is found to promote disease progression by activating hepatic stellate cells via upregulating TLR4 expression .
Analyse Biochimique
Biochemical Properties
Taurocholic Acid-d4 plays a significant role in biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It is involved in the emulsification of fats . The bile acids analyzed in this study include chenodeoxycholic acid, cholic acid, deoxycholic acid, glycochenodeoxycholic acid, glycocholic acid, glycodeoxycholic acid, glycolithocholic acid, glycoursodeoxycholic acid, lithocholic acid, taurochenodeoxycholic acid, taurocholic acid, taurodeoxycholic acid, taurolithocholic acid, tauroursodeoxycholic acid, ursodeoxycholic acid, and their sulfated metabolites .
Cellular Effects
Taurocholic Acid-d4 has significant effects on various types of cells and cellular processes. It stimulates biliary hyperplasia by activation of 3′,5′-cyclic cyclic adenosine monophosphate (cAMP) signaling, thereby preventing biliary damage . It also increases the expression of alpha smooth muscle actin (α-SMA), type I collagen, and Toll-like receptor 4 (TLR4) in LX-2 cells .
Molecular Mechanism
The molecular mechanism of Taurocholic Acid-d4 involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that Taurocholic Acid-d4 promotes liver cirrhosis through activating hepatic stellate cells via upregulating TLR4 expression .
Temporal Effects in Laboratory Settings
The effects of Taurocholic Acid-d4 over time in laboratory settings have been observed. A simple, sensitive, and specific LC/MS/MS analytical method was developed for the quantitation of bile acids by triple quadrupole (QQQ) mass spectrometry using protein crash (PPT) sample preparation .
Metabolic Pathways
Taurocholic Acid-d4 is involved in several metabolic pathways. Pathway analysis showed that Taurocholic Acid-d4 biosynthesis increased significantly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Taurocholic Acid-d4 involves multiple steps, including the introduction of deuterium atoms, hydroxyl groups, and the sulfonic acid group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Taurocholic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
- 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoyl]amino]ethanesulfonic acid
Uniqueness: The uniqueness of Taurocholic Acid-d4 lies in its tetradeuterio substitution, which imparts unique properties such as increased stability and altered reactivity compared to similar compounds.
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i8D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWGRHZICKQGZ-VEQOTJGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858425 | |
| Record name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252030-90-3 | |
| Record name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


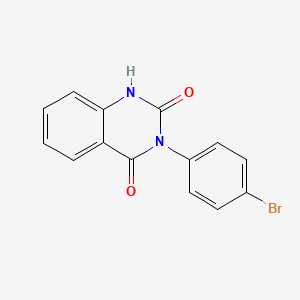
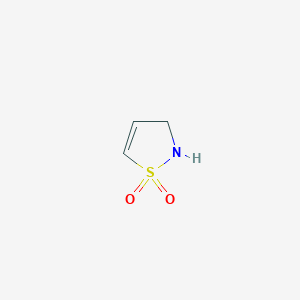


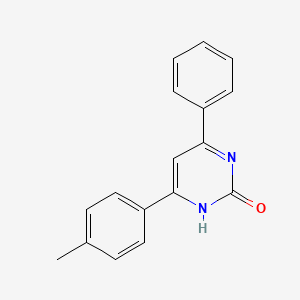

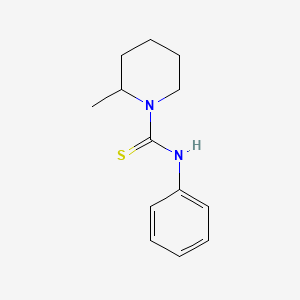

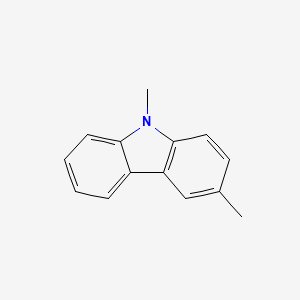
![1H-Imidazole, 5-[(methylsulfonyl)methyl]-](/img/structure/B1654527.png)
![1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B1654533.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B1654534.png)
